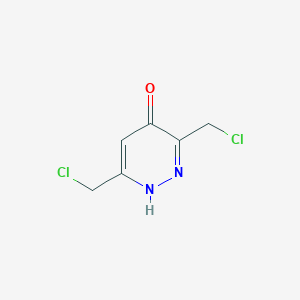
3,6-Bis(chloromethyl)pyridazin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(chloromethyl)pyridazin-4-ol is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(chloromethyl)pyridazin-4-ol typically involves the chloromethylation of pyridazin-4-ol. One common method includes the reaction of pyridazin-4-ol with formaldehyde and hydrochloric acid under controlled conditions. The reaction proceeds through the formation of a chloromethyl intermediate, which then reacts with the pyridazine ring to form the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chloromethylation reactions. These methods require precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(chloromethyl)pyridazin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups.
Substitution: The chloromethyl groups can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Pyridazinone derivatives.
Reduction: Methyl-substituted pyridazines.
Substitution: Amino or thiol-substituted pyridazines.
Scientific Research Applications
3,6-Bis(chloromethyl)pyridazin-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential as a precursor for drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,6-Bis(chloromethyl)pyridazin-4-ol involves its interaction with molecular targets through its functional groups. The chloromethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect biological activity. The pyridazine ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler analog without chloromethyl groups.
Pyridazinone: Contains a carbonyl group at the 4-position instead of hydroxyl.
Chloromethylpyridazine: Contains only one chloromethyl group.
Uniqueness
3,6-Bis(chloromethyl)pyridazin-4-ol is unique due to the presence of two chloromethyl groups, which provide multiple sites for chemical modification
Properties
CAS No. |
40838-54-8 |
|---|---|
Molecular Formula |
C6H6Cl2N2O |
Molecular Weight |
193.03 g/mol |
IUPAC Name |
3,6-bis(chloromethyl)-1H-pyridazin-4-one |
InChI |
InChI=1S/C6H6Cl2N2O/c7-2-4-1-6(11)5(3-8)10-9-4/h1H,2-3H2,(H,9,11) |
InChI Key |
NVNXFZMFWXCBQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C(C1=O)CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















